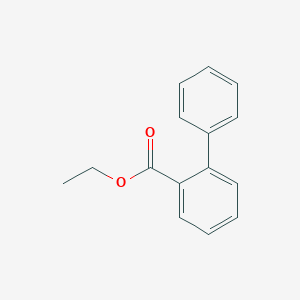

Ethyl biphenyl-2-carboxylate

Descripción general

Descripción

Ethyl biphenyl-2-carboxylate (CAS No. 19926-49-9) is an organic compound with the molecular formula C₁₅H₁₄O₂ . It belongs to the class of aryl carboxylates and is commonly used in research and synthetic chemistry .

Synthesis Analysis

The synthesis of Ethyl biphenyl-2-carboxylate can be achieved through several routes. One common method involves the esterification of biphenyl-2-carboxylic acid with ethanol in the presence of concentrated sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the ethyl ester product with a high yield .

Another synthetic approach involves the conversion of the carboxylic acid to its ethyl ester, followed by treatment with hydrazine hydrate and carbon disulfide. The final compound is obtained after purification .

Aplicaciones Científicas De Investigación

Flavor and Fragrance Industry

Ethyl 2-phenylbenzoate is known for its application in the flavor and fragrance industry. It is used to impart a sweet, floral aroma that is reminiscent of certain flowers and fruits. This compound is valuable in creating flavor profiles for perfumes and scented products, as well as in the food industry to enhance the taste of various consumables .

Pharmaceuticals: Antidiabetic and Anti-obesity Agents

In the pharmaceutical field, derivatives of Ethyl 2-phenylbenzoate have shown promising antidiabetic and anti-obesity effects. Studies have indicated that certain derivatives can inhibit enzymes like α-amylase and α-glycosidase, which play a role in carbohydrate digestion, thereby offering a potential therapeutic approach for managing diabetes and obesity .

Organic Synthesis: Building Blocks

Ethyl biphenyl-2-carboxylate serves as a building block in organic synthesis. It is used to construct more complex molecules, including those with biological activity. Its structure allows for various chemical reactions, making it a versatile starting material for synthesizing a wide range of organic compounds .

Medicinal Chemistry: Cancer Treatment

This compound is also involved in the synthesis of biologically active molecules that are used in the treatment of cancer. Its derivatives can be designed to interact with specific cellular targets, offering a pathway to develop new anticancer drugs .

Material Science: OLEDs and Liquid Crystals

In material science, Ethyl biphenyl-2-carboxylate derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals. These applications are crucial for the development of displays and lighting technologies .

Biological Activity: Anti-inflammatory and Analgesic Properties

Some indole derivatives of Ethyl biphenyl-2-carboxylate exhibit anti-inflammatory and analgesic activities. These properties make them candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to reduce pain and inflammation .

Mecanismo De Acción

Target of Action

Ethyl 2-phenylbenzoate, also known as Ethyl biphenyl-2-carboxylate, is a benzoate compound. Benzoate compounds have been studied for their potential as local anesthetics . They act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . Local anesthetics bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Mode of Action

The mode of action of Ethyl 2-phenylbenzoate involves interaction with its targets, primarily the sodium ion channels on nerve membranes. By binding to these channels, the compound reduces the passage of sodium ions, affecting the membrane potential and blocking the conduction of nerve impulses . This results in a loss of sensation in the local area where the compound is applied, making it useful as a local anesthetic .

Biochemical Pathways

It is known that the compound’s anesthetic effect is achieved through its interaction with sodium ion channels on nerve membranes, which are part of the nervous system’s signal transmission pathway .

Pharmacokinetics

As with other local anesthetics, its bioavailability is likely to be influenced by factors such as the route of administration, the presence of other substances, and individual patient characteristics .

Result of Action

The primary result of Ethyl 2-phenylbenzoate’s action is local anesthesia, or a loss of sensation in the area where the compound is applied . This is achieved through its interaction with sodium ion channels on nerve membranes, which blocks the conduction of nerve impulses . The compound’s anesthetic effect makes it potentially useful for procedures requiring local anesthesia, such as minor surgical operations .

Action Environment

The action, efficacy, and stability of Ethyl 2-phenylbenzoate can be influenced by various environmental factors. For instance, the compound’s effectiveness as a local anesthetic may be affected by the specific conditions of the area where it is applied, such as the presence of other substances, the pH level, and the temperature . Additionally, the compound’s stability may be influenced by factors such as light, heat, and the presence of oxygen .

Propiedades

IUPAC Name |

ethyl 2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQIUPALMQMOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432838 | |

| Record name | Ethyl 2-phenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-phenylbenzoate | |

CAS RN |

19926-49-9 | |

| Record name | Ethyl 2-phenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

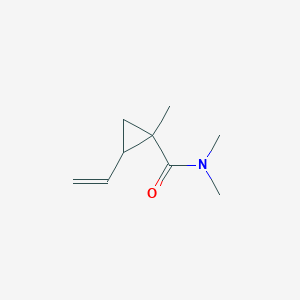

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.